molecular formula C20H28O2 B1676361 Methandrostenolone CAS No. 72-63-9

Methandrostenolone

Cat. No.: B1676361
CAS No.: 72-63-9
M. Wt: 300.4 g/mol
InChI Key: XWALNWXLMVGSFR-HLXURNFRSA-N

Description

Methandrostenolone (C₂₀H₂₈O₂), commonly known as Dianabol or Methandienone, is a synthetic anabolic-androgenic steroid (AAS) first synthesized in 1958 . Its molecular weight is 300.4351 g/mol, and it features a 17α-methyl group and a 1,4-diene structure, which enhances its oral bioavailability and anabolic potency . This compound is primarily used to promote muscle growth and strength by increasing protein synthesis and nitrogen retention . However, it is associated with hepatotoxicity and endocrine disruptions, particularly with prolonged use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metandienone is synthesized from testosterone through a series of chemical reactions. The key steps involve the methylation of the 17α position and the introduction of a double bond between the C1 and C2 positions. The synthesis typically involves the following steps:

    Methylation: Testosterone is methylated at the 17α position using methyl iodide and a strong base such as sodium hydride.

    Dehydrogenation: The resulting compound undergoes dehydrogenation to introduce a double bond between the C1 and C2 positions, often using reagents like selenium dioxide.

Industrial Production Methods: Industrial production of metandienone follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Metandienone undergoes various chemical reactions, including:

    Oxidation: Metandienone can be oxidized to form 17β-hydroxy-17α-methyl-18-norandrost-1,4,13-trien-3-one.

    Reduction: Reduction reactions can lead to the formation of dihydrometandienone derivatives.

    Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation Products: 17β-hydroxy-17α-methyl-18-norandrost-1,4,13-trien-3-one.

    Reduction Products: Dihydrometandienone derivatives.

    Substitution Products: Halogenated metandienone derivatives.

Scientific Research Applications

Medical Applications

Historical Context

Methandrostenolone was initially developed for therapeutic use in the treatment of hypogonadism and muscle-wasting conditions. It was approved for use in men at doses ranging from 5 to 15 mg per day and was noted for its effectiveness in promoting weight gain and muscle growth. However, it has been withdrawn from the market in many countries due to safety concerns and potential for abuse .

Therapeutic Use

  • Androgen Replacement Therapy : this compound was used as a form of androgen replacement therapy, but its use has largely been discontinued due to adverse effects, including hepatotoxicity and cardiovascular risks .
  • Muscle Wasting Conditions : It was prescribed to patients suffering from severe weight loss due to chronic diseases, helping to improve body composition and strength .

Non-Medical Applications

Performance Enhancement

This compound is widely recognized for its non-medical applications, particularly among athletes and bodybuilders. It is often used to enhance physical performance, increase muscle mass, and improve recovery times.

Key Benefits

  • Increased Muscle Mass : Studies show that athletes using this compound can experience significant increases in lean body mass. For instance, one study reported that weightlifters experienced substantial gains in body nitrogen, potassium, and muscle size while using the steroid compared to placebo .
  • Enhanced Strength : Users often report improved strength levels, which can lead to better performance in competitive sports. The anabolic effects contribute to increased power output during training sessions .

Side Effects and Risks

Despite its benefits in muscle building and performance enhancement, this compound poses several health risks:

  • Androgenic Effects : Users may experience oily skin, acne, increased body hair growth, and scalp hair loss .
  • Estrogenic Effects : Gynecomastia (breast tissue development in men) and fluid retention are common side effects due to estrogen conversion .
  • Hepatotoxicity : this compound is a 17α-alkylated steroid, which increases the risk of liver damage when used over extended periods .

Case Studies

Several documented studies highlight the effects of this compound on athletic performance:

  • Weightlifting Study : A double-blind crossover study involving male weightlifters showed significant increases in body weight and muscle size during this compound administration compared to placebo. The study indicated that while some weight gain might be attributed to fluid retention, there were also substantial gains in lean body mass .
  • Cardiovascular Health Risks : A cohort study assessed the cardiovascular health of anabolic steroid users. Findings indicated that long-term use of anabolic steroids like this compound could lead to myocardial dysfunction and accelerated coronary atherosclerosis .

Mechanism of Action

Metandienone exerts its effects by binding to androgen receptors in muscle tissues and bones. Once bound, it activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also enhances nitrogen retention, which is crucial for muscle repair and growth. Additionally, metandienone has moderate estrogenic effects, contributing to fluid retention and muscle fullness .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Chemical Formula Molecular Weight (g/mol) Key Structural Features
Methandrostenolone C₂₀H₂₈O₂ 300.44 17α-methyl, 1,4-diene, 3-keto group
17α-Methyltestosterone C₂₀H₃₀O₂ 302.46 17α-methyl, saturated A-ring
Nandrolone Decanoate C₂₈H₄₄O₃ 428.65 19-nor structure, esterified at C17β
Oxymetholone C₂₁H₃₂O₃ 332.48 17α-methyl, 2-hydroxymethylene group
Stanozolol C₂₁H₃₂N₂O 328.50 17α-methyl, pyrazol group fused to A-ring

Key Observations :

  • This compound’s 1,4-diene structure increases its anabolic potency compared to 17α-Methyltestosterone, which has a saturated A-ring .
  • Oxymetholone and Stanozolol feature additional modifications (2-hydroxymethylene and pyrazol groups, respectively) that enhance metabolic stability and tissue selectivity .

Pharmacological and Clinical Comparisons

Anabolic-Androgenic Ratio

  • This compound: High anabolic activity (210:50 anabolic:androgenic ratio) due to its ability to bind strongly to androgen receptors and resist hepatic breakdown .
  • 17α-Methyltestosterone : Lower anabolic potency (100:100 ratio) with significant androgenic side effects, such as virilization in women .
  • Nandrolone Decanoate: Moderate anabolic activity (125:37 ratio) with reduced androgenic effects, making it preferable for joint repair and collagen synthesis .
  • Oxymetholone : Exceptionally high anabolic activity (320:45 ratio) but severe hepatotoxicity, often used in anemia treatment .

Half-Life and Administration

  • This compound has a short half-life (4–6 hours), requiring multiple daily doses .
  • Nandrolone Decanoate’s esterified structure extends its half-life to 7–12 days, enabling weekly injections .
  • Stanozolol’s oral bioavailability and 9-hour half-life allow for once-daily dosing .

Side Effects

  • Hepatotoxicity: this compound, 17α-Methyltestosterone, and Oxymetholone are highly hepatotoxic due to 17α-methylation, which stresses liver enzymes .
  • Endocrine Disruption: this compound suppresses natural testosterone production more severely than Nandrolone, necessitating post-cycle therapy .
  • Virilization: Oxymetholone and Stanozolol pose significant risks of masculinization in female users .

Biological Activity

Methandrostenolone, commonly known as Dianabol, is a synthetic anabolic steroid derived from testosterone. It is widely recognized for its potent anabolic properties, which promote muscle growth and enhance physical performance. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for health and athletic performance.

This compound exerts its effects primarily through the androgen receptor (AR). Upon binding to the AR, it activates signaling pathways that lead to increased protein synthesis and muscle hypertrophy. The compound also influences various metabolic processes, including:

  • Protein Synthesis : this compound significantly enhances protein synthesis in skeletal muscle, leading to increased muscle mass.
  • Nitrogen Retention : Studies have shown that this compound promotes nitrogen retention, which is crucial for muscle growth and recovery.
  • Glycogenolysis : The steroid increases glycogenolysis, facilitating enhanced energy availability during physical exertion.

Anabolic Effects

Research indicates that this compound has a favorable anabolic-to-androgenic ratio compared to testosterone. This means it promotes muscle growth with relatively lower androgenic side effects. Key findings include:

  • Muscle Growth : In clinical studies, subjects using this compound experienced significant increases in muscle size and strength compared to placebo groups .
  • Bone Mineralization : this compound has been shown to enhance bone mineralization, which may be beneficial for individuals with growth retardation or osteoporosis .

Hormonal Impact

This compound affects various hormonal pathways:

  • Growth Hormone (GH) Stimulation : It has been reported that this compound can stimulate GH secretion, contributing to its anabolic effects .
  • Suppression of Endogenous Testosterone : Chronic use can lead to suppression of the hypothalamic-pituitary-testicular axis, resulting in decreased endogenous testosterone production .

Case Studies and Clinical Research

Several case studies highlight the biological activity and potential risks associated with this compound use:

  • Performance Enhancement in Athletes : A study involving athletes demonstrated that those using this compound experienced significant improvements in strength and body composition compared to non-users. However, the increase in strength was not always statistically significant beyond placebo effects .
  • Health Risks : Chronic use of this compound has been linked to severe side effects, including liver damage and psychological effects such as aggression and mood swings. A notable case involved a violent incident attributed to acute aggression following this compound use .
  • Metabolic Studies : Research indicates that this compound administration leads to changes in metabolic markers such as creatinine and urea levels, reflecting increased muscle mass and protein metabolism during its use .

Comparative Data on Biological Activity

ParameterThis compoundTestosterone
Anabolic ActivityHighModerate
Androgenic ActivityModerateHigh
Nitrogen RetentionSignificantModerate
Protein SynthesisEnhancedEnhanced
GH StimulationYesYes

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing Methandrostenolone's androgenic activity in preclinical models?

  • Methodological Answer: In vivo models (e.g., rodent Hershberger assay) are commonly used to quantify androgenic effects. Key parameters include dose-dependent measurements of prostate/seminal vesicle weight and comparison with testosterone controls. Ensure standardized animal housing, blinding during tissue collection, and statistical validation (e.g., ANOVA with post-hoc tests) to minimize bias. For receptor-binding studies, use radiolabeled ligands (e.g., 3^3H-DHT) to measure competitive inhibition at androgen receptors (ARs) .

Q. How can researchers design experiments to isolate this compound's anabolic effects from its androgenic effects?

  • Methodological Answer: Utilize AR-deficient transgenic models or selective AR modulators (SARMs) to differentiate tissue-specific effects. Pair this with gene expression profiling (e.g., qPCR for myostatin vs. prostate-specific antigen) to distinguish muscle hypertrophy from androgen-sensitive organ growth. Include negative controls (e.g., non-aromatizable androgens) to account for metabolic intermediates .

Q. What analytical techniques are recommended for validating this compound's presence in biological samples?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Optimize extraction protocols (e.g., solid-phase extraction for serum) and use deuterated internal standards (e.g., this compound-D3) to correct for matrix effects. Validate methods per FDA guidelines, including limits of detection (LOD < 1 ng/mL) and inter-day precision (<15% CV) .

Advanced Research Questions

Q. How can contradictions in this compound's impact on aromatase activity be resolved?

  • Methodological Answer: Discrepancies often arise from differing experimental conditions (e.g., cell lines vs. primary cultures). Conduct dose-response assays across multiple models (e.g., human placental microsomes, transfected COS-7 cells) and control for estrogen receptor cross-talk. Use selective aromatase inhibitors (e.g., letrozole) as comparators and publish raw kinetic data (KmK_m, VmaxV_{max}) to facilitate cross-study validation .

Q. What strategies integrate data from studies with conflicting results on this compound's metabolic pathways?

  • Methodological Answer: Perform a systematic review with meta-analysis, categorizing studies by species, dose, and metabolic endpoints (e.g., 17-keto vs. hydroxylated metabolites). Use random-effects models to account for heterogeneity and sensitivity analyses to exclude outliers. Publicly share datasets via repositories like Zenodo to enable re-analysis .

Q. How can researchers ensure reproducibility in chronic toxicity studies of this compound?

  • Methodological Answer: Adopt OECD Guideline 453 (combined chronic toxicity/carcinogenicity) for standardized protocols. Report detailed husbandry conditions (e.g., diet, light cycles), histopathology scoring criteria, and raw hematological data. Use open-access platforms like Protocols.io to pre-register methods and minimize protocol drift .

Q. Methodological and Ethical Considerations

Q. What ethical challenges arise in human or animal studies involving this compound, and how are they navigated?

  • Methodological Answer: Human studies require strict adherence to WMA Declaration of Helsinki principles, including informed consent and IRB oversight. For animal research, follow ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor size limits). Document regulatory compliance (e.g., DEA Schedule III controls in the U.S.) in all publications .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50EC_{50} values. For longitudinal data, apply mixed-effects models to account for inter-individual variability. Open-source tools like R/Bioconductor’s drc package ensure transparency in curve-fitting .

Q. How do longitudinal and cross-sectional designs differ in studying this compound's chronic effects?

  • Methodological Answer: Longitudinal designs track cohorts over time (e.g., 12-month rodent studies), capturing cumulative effects like hepatotoxicity. Cross-sectional studies analyze tissue samples from varied exposure durations but risk survivor bias. Hybrid approaches (e.g., staggered sampling) balance feasibility with temporal resolution .

Q. What open science practices enhance the reliability of this compound research?

  • Methodological Answer:
    Deposit raw mass spectrometry files in public repositories (e.g., MassIVE) with FAIR-compliant metadata. Publish negative results (e.g., failed synthesis attempts) to counter publication bias. Use platforms like Open Science Framework for pre-prints and peer review .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALNWXLMVGSFR-HLXURNFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
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Molecular Formula

C20H28O2
Source PubChem
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DSSTOX Substance ID

DTXSID2023276
Record name Methandrostenolone
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Molecular Weight

300.4 g/mol
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Physical Description

Solid
Record name Metandienone
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Solubility

SOL IN ALC, CHLOROFORM, GLACIAL ACETIC ACID; SLIGHTLY SOL IN ETHER; INSOL IN WATER
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Color/Form

Crystals from acetone and ether, WHITE CRYSTALS OR WHITE, CRYSTALLINE POWDER

CAS No.

72-63-9
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Melting Point

163-164 °C, 163.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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